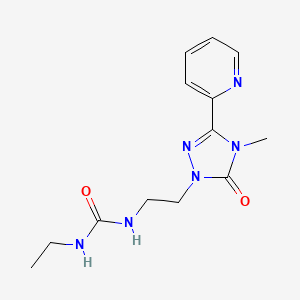

1-ethyl-3-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea

Description

1-ethyl-3-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea is a heterocyclic urea derivative featuring a 1,2,4-triazolone core substituted with a pyridin-2-yl group and an ethylurea side chain.

Properties

IUPAC Name |

1-ethyl-3-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6O2/c1-3-14-12(20)16-8-9-19-13(21)18(2)11(17-19)10-6-4-5-7-15-10/h4-7H,3,8-9H2,1-2H3,(H2,14,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTWUBYNEOGZKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCCN1C(=O)N(C(=N1)C2=CC=CC=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Triazoles

are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their diverse range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. The mechanism of action of triazole compounds often involves interactions with enzymes or receptors, leading to changes in cellular processes.

Biological Activity

1-Ethyl-3-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 244.29 g/mol |

| CAS Number | 872728-84-2 |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

The biological activity of 1-ethyl-3-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes that are crucial in microbial metabolism and cancer cell proliferation. Preliminary studies suggest it interacts with enzymes involved in nucleotide synthesis and metabolic pathways.

- Receptor Modulation : It is believed to bind to specific receptors, altering signaling pathways that lead to apoptosis in cancer cells or inhibition of microbial growth.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The efficacy was assessed using standard antimicrobial susceptibility tests.

Efficacy Against Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate a moderate level of antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in various cancer cell lines.

Case Studies

- Study on Breast Cancer Cells : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 25 µM). Mechanistic studies indicated that it induced apoptosis through the mitochondrial pathway.

- Study on Lung Cancer Cells : Another investigation focused on A549 lung cancer cells showed that the compound inhibited cell proliferation and induced G1 phase cell cycle arrest, suggesting its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the triazole and pyridine moieties have been explored to enhance potency and selectivity.

Key Findings from SAR Studies

- Pyridine Substitution : Variations in the substitution pattern on the pyridine ring significantly influenced antimicrobial activity.

- Triazole Modifications : Alterations in the triazole ring structure were found to affect both enzyme inhibition and receptor binding affinity.

Comparison with Similar Compounds

Key Observations :

- Triazolone vs. Pyrazole/Tetrazole Cores: The target compound’s 1,2,4-triazolone core distinguishes it from pyrazole () or tetrazole derivatives ().

- Substituent Effects : Replacing the ethylurea group with a thiophen-2-ylmethyl moiety () introduces sulfur-based hydrophobicity, which may alter membrane permeability. The cyclopropyl group in could enhance metabolic stability compared to the methyl group in the target compound .

- Pyridine Position : The pyridin-2-yl group (target compound and ) versus pyridin-3-yl () alters electronic distribution, affecting binding to targets like kinases or GPCRs .

Physicochemical and Pharmacological Properties

Available data for analogs suggest:

- Solubility : The pyridin-2-yl group enhances water solubility compared to purely aromatic substituents (e.g., phenyl in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.